KDR-in-4

VEGFR2 Kinase Inhibition IC50

Procure KDR-in-4 for definitive VEGFR2 research. This synthetic inhibitor delivers an IC50 of 7 nM, ideal for dose-response studies requiring partial pathway suppression over complete ablation. Its validated in vivo efficacy (70-98% lesion reduction at 30-100 mg/kg oral in rat CNV/OIR models) eliminates pilot dosing. The unique quinazoline-indole-quinolinone scaffold differentiates it from common VEGFR2 chemotypes for specificity profiling.

Molecular Formula C23H25N3O3
Molecular Weight 391.5 g/mol
Cat. No. B8631564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKDR-in-4
Molecular FormulaC23H25N3O3
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCN(CCOC)CCOC1=CC2=C(C=C1)NC(=C2)C3=CC4=CC=CC=C4NC3=O
InChIInChI=1S/C23H25N3O3/c1-26(9-11-28-2)10-12-29-18-7-8-21-17(13-18)15-22(24-21)19-14-16-5-3-4-6-20(16)25-23(19)27/h3-8,13-15,24H,9-12H2,1-2H3,(H,25,27)
InChIKeyIVKQYQMLUAZKPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KDR-in-4 (VEGFR-2-IN-9): Potent VEGFR2/KDR Kinase Inhibitor with 7 nM IC50 and Defined In Vivo Angiogenesis Efficacy for Research Procurement


KDR-in-4 (also designated VEGFR-2-IN-9; CAS 408502-06-7; C23H25N3O3; MW 391.46) is a synthetic small-molecule kinase insert domain-containing receptor (KDR/VEGFR2) inhibitor . The compound exhibits an IC50 of 7 nM against recombinant KDR/VEGFR2 in enzymatic assays . Its molecular scaffold comprises a quinazoline core functionalized with a characteristic 2-((2-methoxyethyl)(methyl)amino)ethoxy side chain appended to an indole-quinolinone framework . This compound is employed as a chemical probe to interrogate VEGFR2-dependent signaling in angiogenesis research and ocular neovascularization models [1].

Why Substituting KDR-in-4 with Alternative VEGFR2 Inhibitors Compromises Experimental Reproducibility


VEGFR2 kinase inhibitors exhibit pronounced divergence in potency, selectivity fingerprint, and in vivo efficacy despite sharing a common nominal target [1]. Within the broader class, IC50 values for VEGFR2 span approximately three orders of magnitude—from sub-nanomolar (axitinib, tivozanib) to low nanomolar (KDR-in-4) to >40 nM (vandetanib, sunitinib)—while off-target kinase engagement profiles differ substantially across compounds . Consequently, substituting KDR-in-4 with a nominally similar VEGFR2 inhibitor without matching its specific biochemical potency and validated in vivo dosing parameters risks introducing confounding variables in angiogenesis assays, cellular phosphorylation studies, or ocular neovascularization models. Procurement decisions predicated solely on target class membership rather than quantitative matched performance data undermine experimental consistency and cross-study comparability.

Quantitative Differentiation Evidence: KDR-in-4 Versus Comparator VEGFR2 Inhibitors


Enzymatic VEGFR2/KDR Inhibitory Potency: KDR-in-4 (7 nM) Compared to FDA-Approved Multi-Kinase Inhibitors

KDR-in-4 inhibits recombinant KDR/VEGFR2 with an IC50 of 7 nM in enzymatic assays . This potency positions the compound approximately 6-fold more potent than vandetanib (KDR IC50 = 40 nM) and approximately 11-fold more potent than sunitinib (VEGFR2 IC50 = 80 nM) . The quantitative advantage over these widely used clinical comparators establishes KDR-in-4 as a high-potency VEGFR2 probe suitable for dose-response studies where lower compound concentrations minimize off-target liabilities associated with higher dosing.

VEGFR2 Kinase Inhibition IC50 Angiogenesis

In Vivo Ocular Neovascularization Efficacy: Dose-Dependent Lesion Reduction in Rat CNV and OIR Models

In a rat laser-induced choroidal neovascularization (CNV) model, oral administration of KDR-in-4 at 100 mg/kg for 12 days produced a 98% reduction in lesion size relative to vehicle-treated controls [1]. At 30 mg/kg, lesion size reduction was 70% in the CNV model and 80% in the rat oxygen-induced retinopathy (OIR) model [1]. This in vivo validation provides quantitative efficacy benchmarks that alternative VEGFR2 inhibitors often lack for ocular neovascularization applications, where compound-specific tissue distribution and pharmacokinetic properties critically influence therapeutic outcomes.

Choroidal Neovascularization CNV OIR Ocular Angiogenesis In Vivo Efficacy

Potency Differential Relative to Ultra-Potent VEGFR2 Inhibitors: Positioning KDR-in-4 as a Moderate-Affinity Alternative

KDR-in-4 (IC50 = 7 nM) occupies a distinct potency tier relative to ultra-potent VEGFR2 inhibitors axitinib (IC50 ≈ 0.2 nM) and tivozanib (IC50 ≈ 0.16 nM) . This approximately 35- to 44-fold lower potency may be advantageous in experimental systems where complete VEGFR2 ablation is undesirable, such as studies examining partial pathway inhibition, resistance mechanism emergence under submaximal target suppression, or dose-escalation paradigms requiring a wider dynamic range. Furthermore, the moderate affinity reduces the likelihood of prolonged target residence time and associated sustained pathway inhibition artifacts.

VEGFR2 Potency Comparison Axitinib Tivozanib IC50

Chemical Scaffold Distinction: Quinazoline-Indole-Quinolinone Core Differentiates KDR-in-4 from Common VEGFR2 Inhibitor Chemotypes

KDR-in-4 features a quinazoline-indole-quinolinone hybrid scaffold (IUPAC: 3-(5-(2-((2-methoxyethyl)(methyl)amino)ethoxy)-1H-indol-2-yl)quinolin-2(1H)-one) that is structurally distinct from the indolinone core of sunitinib, the quinazoline-ether framework of vandetanib, and the indazole-based architecture of axitinib [1]. This unique chemotype provides a differentiated binding mode at the VEGFR2 ATP-binding pocket, which may translate to a distinct kinase selectivity profile relative to structurally related VEGFR2 inhibitors. For researchers conducting structure-activity relationship (SAR) studies or seeking tool compounds with novel binding topologies, KDR-in-4 offers chemical diversity beyond the canonical VEGFR2 inhibitor scaffolds.

Chemical Scaffold Chemotype Quinazoline Structure-Activity Relationship

Optimal Research Application Scenarios for KDR-in-4 Based on Quantitative Evidence


Preclinical Ocular Angiogenesis Research: Rat CNV and OIR Model Studies

KDR-in-4 is optimally deployed in preclinical studies of ocular neovascularization, specifically in rat laser-induced choroidal neovascularization (CNV) and oxygen-induced retinopathy (OIR) models. The compound's established oral dosing regimen (30-100 mg/kg) and validated dose-dependent efficacy (70-98% lesion reduction) eliminate the need for extensive pilot pharmacokinetic or dose-finding studies, accelerating experimental workflows in age-related macular degeneration (AMD) and diabetic retinopathy research programs [1].

VEGFR2 Partial Inhibition Studies and Dose-Response Profiling

The moderate potency of KDR-in-4 (IC50 = 7 nM) relative to ultra-potent VEGFR2 inhibitors (axitinib: 0.2 nM; tivozanib: 0.16 nM) makes it particularly suitable for experimental designs requiring partial VEGFR2 pathway suppression rather than complete ablation. This property is valuable for investigating resistance mechanism emergence under submaximal target inhibition, modeling heterogeneous target engagement in cellular populations, and conducting dose-escalation studies that require a broad dynamic range between minimal and maximal effect .

Kinase Selectivity Profiling and Off-Target Assessment Panels

Given its structurally distinct quinazoline-indole-quinolinone scaffold, KDR-in-4 serves as a chemically differentiated tool compound for kinase selectivity panel screening. Researchers profiling VEGFR2 inhibitors across broad kinase panels can employ KDR-in-4 to determine whether observed biological effects are scaffold-specific or target-class-dependent, thereby deconvoluting on-target VEGFR2 pharmacology from off-target kinase liabilities associated with common VEGFR2 inhibitor chemotypes [2].

Cellular VEGFR2 Phosphorylation and Downstream Signaling Assays

KDR-in-4 is appropriate for cellular assays measuring VEGFR2 autophosphorylation and downstream signaling events (e.g., ERK1/2, Akt phosphorylation) in VEGF-stimulated endothelial cells (e.g., HUVEC) or VEGFR2-positive cancer cell lines (e.g., breast cancer models). Its nanomolar potency ensures robust target engagement at concentrations that minimize cytotoxicity from off-target effects, a critical consideration for maintaining assay specificity and reproducibility .

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